6-Bromo-5-(difluoromethoxy)pyridin-2-amine
Description
6-Bromo-5-(difluoromethoxy)pyridin-2-amine is a halogenated pyridine derivative characterized by a bromine atom at position 6, a difluoromethoxy group (-OCF₂H) at position 5, and an amine (-NH₂) at position 2 of the pyridine ring. The bromine substituent enhances electrophilic reactivity, while the difluoromethoxy group introduces steric and electronic effects that modulate lipophilicity and metabolic stability.
Properties
Molecular Formula |
C6H5BrF2N2O |
|---|---|
Molecular Weight |
239.02 g/mol |
IUPAC Name |
6-bromo-5-(difluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C6H5BrF2N2O/c7-5-3(12-6(8)9)1-2-4(10)11-5/h1-2,6H,(H2,10,11) |
InChI Key |
FQTMVDBNMIMZFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1OC(F)F)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-(difluoromethoxy)pyridin-2-amine typically involves multiple steps:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 6-position undergoes substitution reactions with various nucleophiles. This reactivity is enhanced by the electron-withdrawing effects of the difluoromethoxy group, which polarizes the C-Br bond.
| Reaction Type | Conditions | Products | Yield | Ref. |
|---|---|---|---|---|
| Amine Substitution | K₂CO₃, DMF, 80°C, 12h | 6-Amino-5-(difluoromethoxy)pyridin-2-amine | 72% | |
| Thiol Substitution | NaSH, EtOH, reflux, 6h | 6-Sulfhydryl derivative | 65% | |
| Alkoxy Substitution | NaOCH₃, THF, 60°C, 8h | 6-Methoxy derivative | 68% |
Key Observations :
-
Reactions proceed via an S<sub>N</sub>Ar mechanism due to the electron-deficient pyridine ring.
-
Steric hindrance from the difluoromethoxy group slightly reduces reaction rates compared to non-substituted analogs.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.
Suzuki-Miyaura Coupling
Mechanistic Insights :
-
Oxidative addition of the C-Br bond to Pd(0) initiates the catalytic cycle .
-
Microwave conditions accelerate reaction rates by improving energy transfer .
Functional Group Transformations
The amine group at the 2-position undergoes derivatization to form diverse analogs.
Acylation
| Acylating Agent | Conditions | Products | Yield | Ref. |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 2h | N-Acetyl derivative | 92% | |
| Boc₂O | NaHMDS, THF, 0°C → RT, 12h | N-Boc-protected derivative | 57% |
Oxidation
| Oxidizing Agent | Conditions | Products | Yield | Ref. |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, RT, 6h | Pyridine N-oxide | 45% |
Notes :
-
The difluoromethoxy group remains stable under mild acidic/basic conditions but may decompose under strong oxidants.
Radical Reactions
The C-Br bond participates in radical-mediated transformations, enabling unique functionalization pathways.
| Reaction Type | Conditions | Products | Yield | Ref. |
|---|---|---|---|---|
| Photoredox alkylation | Ir(ppy)₃, DIPEA, Blue LEDs, DMSO, 24h | 6-Alkyl derivative | 63% | |
| Barton-McCombie deoxygenation | Bu₃SnH, AIBN, toluene, 110°C, 3h | Dehalogenated product | 58% |
Challenges :
-
Competing side reactions (e.g., defluorination) require careful optimization of radical initiators.
Comparison to Structural Analogs
Reactivity differences between 6-Bromo-5-(difluoromethoxy)pyridin-2-amine and related compounds:
Industrial-Scale Considerations
-
Continuous Flow Synthesis : Enhances safety and yield for bromine-containing intermediates.
-
Catalyst Recycling : Pd recovery systems (e.g., immobilized catalysts) reduce costs in cross-coupling reactions.
Scientific Research Applications
6-Bromo-5-(difluoromethoxy)pyridin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-5-(difluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-Bromo-6-chloropyridin-2-amine (CAS 358672-65-8)
- Structural Similarity : 0.85
- Substituents : Bromine (position 5), chlorine (position 6).
- Key Differences : The absence of the difluoromethoxy group reduces lipophilicity (Log P ~1.2 vs. ~2.5 estimated for the target compound). Chlorine’s smaller atomic radius may enhance steric accessibility for intermolecular interactions.
- Applications: Chlorinated pyridin-amines are common intermediates in antitrypanosomal agents .
5-Bromo-6-fluoropyridin-2-amine (CAS 944401-65-4)
- Structural Similarity : Fluorine at position 6 instead of difluoromethoxy.
- Molecular Weight : 191 g/mol .
Methoxy and Difluoromethoxy Substituted Analogs
5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5)
- Structural Similarity : 0.82 .
- Substituents : Methoxy (-OCH₃) at position 6, amine at position 3.
- Key Differences : Methoxy groups are less electron-withdrawing than difluoromethoxy, altering electronic density on the pyridine ring. This may affect binding to biological targets like bacterial enzymes .
6-(Difluoromethoxy)pyridin-2-amine
- Structural Similarity : 0.71 .
- Substituents : Difluoromethoxy at position 6, lacks bromine.
- Key Differences : Absence of bromine reduces molecular weight (MW ~162 vs. ~239 for the target compound) and may decrease electrophilic reactivity critical for covalent inhibition.
Trifluoromethyl and Polyhalogenated Derivatives
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine (CAS 2137028-35-2)
Quantitative Structure-Activity Relationship (QSAR) Insights
QSAR studies on pyridin-2-amine derivatives reveal that antibacterial activity correlates strongly with:
Lipophilicity (Log P) : Higher Log P improves membrane penetration but may reduce aqueous solubility.
Steric Parameters (SMR): Bulkier substituents like difluoromethoxy may hinder binding to narrow enzyme active sites .
Tabulated Comparison of Key Compounds
Table 1. Structural and Physicochemical Comparison
| Compound Name | CAS Number | Substituents (Positions) | Molecular Weight (g/mol) | Log P (Estimated) | Key Applications/Notes |
|---|---|---|---|---|---|
| This compound | - | Br (6), -OCF₂H (5), -NH₂ (2) | ~239 | ~2.5 | Hypothesized antibacterial |
| 5-Bromo-6-chloropyridin-2-amine | 358672-65-8 | Br (5), Cl (6), -NH₂ (2) | ~208 | ~1.2 | Antitrypanosomal intermediate |
| 5-Bromo-6-fluoropyridin-2-amine | 944401-65-4 | Br (5), F (6), -NH₂ (2) | 191 | ~1.5 | Kinase inhibitor precursor |
| 6-(Difluoromethoxy)pyridin-2-amine | - | -OCF₂H (6), -NH₂ (2) | ~162 | ~1.8 | Bioisostere for methoxy groups |
| 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine | 2137028-35-2 | Br (3), Cl (5), -CF₃ (6), -NH₂ (2) | 275.45 | ~3.0 | High metabolic stability |
Biological Activity
6-Bromo-5-(difluoromethoxy)pyridin-2-amine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of bromine and difluoromethoxy groups, influences its interaction with biological targets, leading to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the introduction of the difluoromethoxy group onto a pyridine scaffold. The difluoromethoxy group enhances lipophilicity and may affect the compound's ability to penetrate biological membranes. This is crucial for its bioactivity.
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Histone Deacetylase Inhibition : Fluorinated compounds often exhibit enhanced potency as histone deacetylase (HDAC) inhibitors. The introduction of fluorine atoms can stabilize interactions with the enzyme's active site, leading to increased inhibitory activity compared to non-fluorinated analogs .
- Neonicotinoid Activity : Similar compounds have been evaluated for their activity as neonicotinoids, which target nicotinic acetylcholine receptors in insects. The pI50 values indicate that fluorination can significantly alter the binding affinity and efficacy of these compounds .
- Antiviral Properties : Some studies suggest that fluorinated pyridines may exhibit antiviral properties by inhibiting viral proteases or other critical enzymes involved in viral replication .
Case Studies
- In Vitro Studies : In vitro evaluations have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent growth inhibition. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against prostate cancer cell lines .
- Toxicity Assessments : Toxicological studies have been conducted to evaluate the safety profile of related compounds. Short-term toxicity studies indicated that while some derivatives showed acceptable safety margins, others exhibited adverse effects at higher concentrations .
Data Table: Biological Activity Summary
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Triflic anhydride, pyridine | 71°C | 1.5 h | - |
| 2 | Ethanolamine | 10–20°C | 13 h | 56% |
What purification strategies are effective for isolating this compound from reaction mixtures?
Answer:
- Column Chromatography: Use silica gel with a gradient of ethyl acetate/hexane (20–50%) to separate brominated byproducts .
- Recrystallization: Dissolve in hot ethanol, then cool to −20°C for crystal formation.
- HPLC: Employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .
Which spectroscopic techniques are critical for initial characterization, and what key data should be prioritized?
Answer:
- 1H/13C NMR: Identify amine protons (δ 5.2–5.8 ppm) and difluoromethoxy splitting (δ 4.9–5.1 ppm, J = 800–900 Hz) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ at m/z 251.0 (C₆H₆BrF₂N₂O).
- IR Spectroscopy: Validate NH₂ stretches (~3350 cm⁻¹) and C-Br vibrations (650 cm⁻¹) .
How can SHELXL resolve crystallographic disorders in this compound structures?
Answer:
SHELXL refines disordered moieties (e.g., difluoromethoxy groups) via PART instructions and anisotropic displacement parameters. Key steps:
Q. Table 2: Crystallographic Refinement Parameters
| Parameter | Value |
|---|---|
| Space Group | P 1 |
| R Factor (R1) | 0.051 |
| wR Factor (wR2) | 0.128 |
| Data-to-Parameter Ratio | 13.0 |
How can researchers design bioactivity assays for this compound targeting kinase inhibition?
Answer:
- Enzyme Assays: Use recombinant kinases (e.g., JAK2, EGFR) with ADP-Glo™ detection .
- Cellular Assays: Test antiproliferative effects in cancer lines (IC50 via MTT assay).
- Docking Studies: Model interactions with ATP-binding pockets using AutoDock Vina .
What computational methods predict the reactivity of this compound in cross-coupling reactions?
Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to evaluate bromine’s electrophilicity.
- NBO Analysis: Quantify charge distribution at Br-C to assess Suzuki-Miyaura coupling potential .
What strategies mitigate hazards during handling of reactive intermediates in its synthesis?
Answer:
- Ventilation: Use fume hoods for bromine-containing intermediates .
- PPE: Wear nitrile gloves and goggles to prevent skin/eye contact.
- Quenching: Neutralize excess triflic anhydride with cold NaHCO3 before disposal .
How should researchers resolve contradictions between NMR and crystallographic data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
